molecular formula C9H12N2O2 B8400560 beta-Cyclobutyl-beta-oxo-alpha-methylcarbamoylpropionitrile

beta-Cyclobutyl-beta-oxo-alpha-methylcarbamoylpropionitrile

Cat. No. B8400560
M. Wt: 180.20 g/mol
InChI Key: RCUPVLDPJMXLBD-UHFFFAOYSA-N
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Patent
US04888357

Procedure details

β-Cyclobutyl-β-oxopropionitrile (2.25 g, 18.3 mmoles) [prepared in Step A]was reacted with methyl isocyanate (1.10 g, 19.2 mmoles) according to the general procedure of Example 1, Step B to yield 2.57 g of the title compound as a white solid afater recrysstallization from 50% aqueous ethanol, mp 81°-83° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5](=[O:9])[CH2:6][C:7]#[N:8])[CH2:4][CH2:3][CH2:2]1.[CH3:10][N:11]=[C:12]=[O:13]>C(O)C>[CH:1]1([C:5](=[O:9])[CH:6]([C:12](=[O:13])[NH:11][CH3:10])[C:7]#[N:8])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
C1(CCC1)C(CC#N)=O
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C(C(C#N)C(NC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.